2',3'-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1'-indene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’-Diphenylspiro[bicyclo[610]non-1(8)-ene-9,1’-indene] is a complex organic compound characterized by its unique spiro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1’-indene] typically involves multi-step organic reactions. One common method includes the reaction of bicyclo[6.1.0]nonyne with diphenylacetylene under specific conditions to form the spiro compound. The reaction is usually carried out in an inert atmosphere, such as argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2’,3’-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1’-indene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes or alcohols .
Wissenschaftliche Forschungsanwendungen
2’,3’-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1’-indene] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of 2’,3’-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1’-indene] involves its ability to participate in bioorthogonal reactions. These reactions are highly selective and occur without interfering with other biological processes. The compound’s spiro structure allows it to form stable intermediates and products, making it useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[6.1.0]non-4-yn-9-ylmethanol: Another strained-alkyne scaffold used in chemical biology.
Cyclooctyne derivatives: Commonly used in strain-promoted azide-alkyne cycloaddition reactions.
Uniqueness
2’,3’-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1’-indene] is unique due to its spiro structure, which imparts specific chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high selectivity and stability .
Eigenschaften
CAS-Nummer |
54508-34-8 |
---|---|
Molekularformel |
C29H26 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
2',3'-diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1'-indene] |
InChI |
InChI=1S/C29H26/c1-2-10-20-26-25(19-9-1)29(26)24-18-12-11-17-23(24)27(21-13-5-3-6-14-21)28(29)22-15-7-4-8-16-22/h3-8,11-18H,1-2,9-10,19-20H2 |
InChI-Schlüssel |
KFFWTFVUXSKMTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC2=C(C23C4=CC=CC=C4C(=C3C5=CC=CC=C5)C6=CC=CC=C6)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.